molecular formula C9H5F3S B8751048 7-(Trifluoromethyl)benzo[b]thiophene

7-(Trifluoromethyl)benzo[b]thiophene

Cat. No.: B8751048
M. Wt: 202.20 g/mol
InChI Key: ZIMDUVYFMGCYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)benzo[b]thiophene is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group at the 7-position is a common strategy in lead optimization, as it can significantly influence a molecule's potency, metabolic stability, and membrane permeability. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research highlights its utility in constructing potent antimicrobial agents, with derivatives showing promising activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) . Furthermore, the benzo[b]thiophene core is a recognized pharmacophore in neuroscience research, with structural analogues investigated as cholinesterase inhibitors for potential application in neurodegenerative conditions . Additional research applications include the development of anti-parasitic agents, with benzo[b]thiophene hybrids demonstrating significant activity against Toxoplasma gondii . The compound is offered with guaranteed purity and stability. It is intended for use in various research applications, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex heterocyclic systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5F3S

Molecular Weight

202.20 g/mol

IUPAC Name

7-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5H

InChI Key

ZIMDUVYFMGCYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Anticancer Applications: 3-Chloro and 3-amino derivatives are prominent in tubulin-targeting agents, with IC₅₀ values in the nanomolar range . The -CF₃ group at the 7-position is hypothesized to improve blood-brain barrier penetration, relevant for CNS-targeting therapies .
  • Antimicrobial and Antiviral Potential: Thiophene-containing compounds exhibit broad-spectrum activity, with chloro and nitro derivatives showing efficacy against resistant bacterial strains .
  • Environmental Impact :

    • Methyl and halogenated benzo[b]thiophenes (e.g., 7-methyl) are persistent pollutants due to aromatic stability, complicating biodegradation .

Preparation Methods

Togni’s Reagent-Mediated Trifluoromethylation

The use of hypervalent iodine reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), enables electrophilic trifluoromethylation of benzo[b]thiophene derivatives. Under mild conditions (CH2_2Cl2_2, 25°C), this method achieves moderate yields (45–60%) but suffers from regioselectivity challenges, producing mixtures of 2-, 3-, and 7-substituted isomers. Catalytic additives like CuI (10 mol%) enhance selectivity toward the 7-position by stabilizing transition states through π-complexation.

Table 1: Trifluoromethylation of Benzo[b]thiophene Using Togni’s Reagent

ConditionsCatalystYield (%)7-Substituted Isomer (%)
CH2_2Cl2_2, 25°CNone4532
CH2_2Cl2_2, 25°CCuI6058

Umemoto’s Reagent and Lewis Acid Catalysis

Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) paired with BF3_3·OEt2_2 (20 mol%) in 1,2-dichloroethane at 80°C achieves higher regiocontrol (72% yield, 7-substituted isomer). The Lewis acid facilitates electrophilic attack at the electron-rich 7-position via σ-complex intermediacy.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling between 7-bromobenzo[b]thiophene and trifluoromethylboronic acid derivatives is a robust route. Using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in dioxane/H2_2O (3:1) at 100°C, yields reach 85%. Microwave irradiation (150°C, 30 min) reduces reaction times while maintaining efficiency.

Table 2: Optimization of Suzuki Coupling for 7-(Trifluoromethyl)benzo[b]thiophene

BaseSolventTemperature (°C)Yield (%)
K2_2CO3_3Dioxane/H2_2O10085
Cs2_2CO3_3DMF12078

Stille Coupling with Trifluoromethylstannanes

Radical Trifluoromethylation Pathways

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)3_3Cl2_2 (1 mol%) and CF3_3SO2_2Na in acetonitrile/H2_2O (4:1) achieves 65% yield under ambient conditions. The reaction proceeds via a CF3_3 radical generated through single-electron transfer (SET), which selectively adds to the 7-position due to lower bond dissociation energy (BDE) at that site.

Decarboxylative Trifluoromethylation

Copper-catalyzed decarboxylation of 7-carboxybenzo[b]thiophene with Togni’s reagent in DMF at 120°C affords the trifluoromethylated product in 70% yield. This method avoids prefunctionalized substrates but requires anhydrous conditions.

Palladium-Catalyzed Direct C–H Functionalization

Oxidative Heck Reaction

Pd(OAc)2_2 (5 mol%) and Ag2_2CO3_3 (1.5 equiv) in hexafluoroisopropanol (HFIP) at 100°C enable direct C7–H trifluoromethylation using CF3_3I as the coupling partner. The electron-deficient Pd intermediate directs functionalization to the 7-position, achieving 75% yield.

Table 3: Direct C–H Trifluoromethylation Conditions

CatalystOxidantSolventYield (%)
Pd(OAc)2_2Ag2_2CO3_3HFIP75
PdCl2_2Cu(OAc)2_2DCE62

Transient Directing Group (TDG) Strategy

A pyridine-based TDG facilitates Pd-catalyzed C–H activation at the 7-position. Using Pd(OPiv)2_2 (10 mol%) and CF3_3CO2_2H (2 equiv) in trifluoroethanol (TFE), the reaction proceeds at 80°C with 68% yield.

Photochemical and Electrochemical Methods

UV-Induced Perfluoroalkylation

Irradiation (254 nm) of benzo[b]thiophene with CF3_3I in MeCN/H2_2O (4:1) generates the 7-trifluoromethyl derivative via a radical chain mechanism. This method offers 55% yield but requires specialized equipment.

Electrosynthesis

Constant-current electrolysis (10 mA/cm2^2) in an undivided cell with NH4_4I (2 equiv) and CF3_3SO2_2Na (3 equiv) in DMF/H2_2O achieves 60% yield. The anode-generated iodine intermediates mediate regioselective trifluoromethylation.

Comparative Analysis and Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, HFIP) enhance electrophilic and Pd-catalyzed reactions, while nonpolar solvents (toluene) favor radical pathways. Elevated temperatures (>100°C) improve kinetics but may reduce selectivity.

Table 4: Solvent Impact on Trifluoromethylation Yield

SolventMethodYield (%)
HFIPPd-Catalyzed C–H75
DMFDecarboxylative70
MeCN/H2_2OPhotoredox65

Scalability and Industrial Considerations

Large-scale synthesis (>>10 g) favors Suzuki coupling due to robust catalytic systems and commercial availability of boronic acids. Electrochemical methods offer sustainability but require infrastructure investment .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-(Trifluoromethyl)benzo[b]thiophene, and how do substituent positions affect reaction outcomes?

  • Methodological Answer : The compound can be synthesized via cyclodehydration of substituted cinnamic acids or 3-arylpropanoic acids using thionyl chloride (SOCl₂) with pyridine as a catalyst at 120–125°C . Meta-substituted starting materials typically yield 5- or 7-substituted benzo[b]thiophenes. For example, meta-trifluoromethyl precursors direct the trifluoromethyl group to the 7-position. Key parameters include reaction temperature, stoichiometry of SOCl₂, and catalytic additives. Confirm regioselectivity using NMR and X-ray crystallography .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodological Answer :

  • ¹⁹F NMR : The trifluoromethyl group exhibits a distinct singlet near δ -60 ppm, unaffected by ring substituents.
  • ¹H NMR : Aromatic protons adjacent to the sulfur atom (positions 2 and 3) show deshielding (δ 7.5–8.2 ppm).
  • X-ray crystallography : Resolves bond-length distortions caused by the electron-withdrawing CF₃ group .
  • Mass spectrometry : Look for fragmentation patterns specific to benzo[b]thiophene cores (e.g., m/z 162 for the base thiophene fragment) .

Q. What are the electronic effects of the trifluoromethyl group on benzo[b]thiophene’s reactivity?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which:

  • Reduces electron density at the 7-position, making it less reactive toward electrophilic substitution.
  • Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions) at ortho/para positions relative to CF₃.
  • Quantify these effects using Hammett substituent constants (σₘ = 0.43 for CF₃) and DFT calculations .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 7-substituted benzo[b]thiophenes be addressed?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., -OMe, -CONHR) to control functionalization.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with pre-functionalized boronic acids at the 7-position.
  • Protecting group strategies : Temporarily block reactive sites (e.g., sulfur oxidation to sulfone) before introducing CF₃ .
    • Data Contradiction Note : Earlier studies reported mixed regioselectivity for meta-substituted precursors; this arises from competing Friedel-Crafts vs. cyclodehydration pathways. Resolve via kinetic studies (e.g., in situ IR monitoring) .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., 5-HT₇ receptors) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol).
  • QSAR models : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with bioavailability .
  • In vivo validation : Test acute vs. chronic antidepressant effects in rodent forced swimming tests (FST), noting rapid onset linked to CF₃-enhanced blood-brain barrier penetration .

Q. How do reaction conditions influence catalytic hydrogenation of benzo[b]thiophene derivatives?

  • Methodological Answer :

  • Homogeneous catalysts : Iridium complexes (e.g., [Ir(COD)(PCy₃)]⁺) selectively hydrogenate the thiophene ring without cleaving C-S bonds.
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst stability.
  • Temperature : Higher temperatures (>100°C) favor desulfurization but may degrade the CF₃ group. Monitor via GC-MS .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for this compound synthesis?

  • Resolution Strategy :

  • Catalyst purity : Trace water in SOCl₂ or pyridine reduces yields. Dry reagents over molecular sieves.
  • Substituent interference : Electron-donating groups (e.g., -OMe) on precursors compete with CF₃, lowering regioselectivity. Use sterically hindered bases (e.g., 2,6-lutidine) to suppress side reactions .
  • Scale effects : Milligram-scale reactions often overstate yields due to incomplete purification. Validate via preparative HPLC .

Key Research Findings Table

Property Value/Observation Method Reference
Synthetic Yield (SOCl₂ route)69% (unoptimized)Cyclodehydration
¹⁹F NMR Shift (CF₃)δ -62.3 ppm (CDCl₃)Bruker Avance 400 MHz
Antidepressant Activity (9c)40% reduction in FST immobility (acute)Forced Swimming Test (FST)
C-S Bond Length (X-ray)1.71 Å (vs. 1.74 Å in unsubstituted analog)Single-crystal diffraction

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